3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride
Description
3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
3-pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-2-10(7-8)15-9-3-5-12-6-4-9;/h3-6,8,10H,1-2,7H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDITINFHLZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)OC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride typically involves the reaction of pyridine derivatives with cyclopentane carboxylic acid derivatives. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyridine N-oxide derivatives, while reduction may produce cyclopentane derivatives with altered functional groups .
Scientific Research Applications
3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds have similar heterocyclic structures and are studied for their biological activities.
Indole derivatives: These compounds also contain nitrogen in their ring structures and have diverse biological applications.
Uniqueness
3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific ring structure and the presence of both pyridine and cyclopentane moieties. This combination of structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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